5-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide

Description

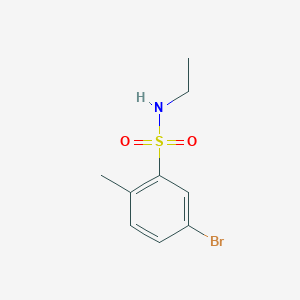

5-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a bromine atom at the 5-position, an ethyl group on the sulfonamide nitrogen, and a methyl group at the 2-position of the benzene ring. This compound belongs to a class of sulfonamides known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . Its synthesis typically involves sulfonation of brominated aromatic precursors followed by N-alkylation, as demonstrated in analogous procedures for related bromosulfonamides (e.g., 5-bromofuran-2-sulfonyl chloride synthesis in ).

Properties

Molecular Formula |

C9H12BrNO2S |

|---|---|

Molecular Weight |

278.17 g/mol |

IUPAC Name |

5-bromo-N-ethyl-2-methylbenzenesulfonamide |

InChI |

InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)9-6-8(10)5-4-7(9)2/h4-6,11H,3H2,1-2H3 |

InChI Key |

ABFQQNGUCTXUGE-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide typically involves electrophilic aromatic substitution reactions. One common method is the bromination of N-ethyl-2-methylbenzene-1-sulfonamide using bromine or a bromine source under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a catalyst like iron(III) bromide may be used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of N-ethyl-2-methylbenzene-1-sulfonamide derivatives.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of sulfinamides.

Scientific Research Applications

5-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide is used in various scientific research applications:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: Potential use in drug development due to its sulfonamide group, which is a common pharmacophore.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of p-aminobenzoic acid, inhibiting enzymes involved in folic acid metabolism . This inhibition can disrupt bacterial growth, making it a potential antibacterial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamides with brominated aromatic cores and varied substituents have been extensively studied. Below is a detailed comparison of 5-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Brominated Sulfonamides

Notes:

Substituent Effects :

- The ethyl group in the target compound may confer moderate lipophilicity compared to the methyl group in 5-bromo-2-ethoxy-N-methylbenzene-1-sulfonamide .

- Halogen Positioning : Bromine at C5 (common in all compounds) enhances electrophilic reactivity, while additional halogens (e.g., chlorine in ) may influence steric hindrance and binding affinity .

Biological Activity: Compounds with naphthalene cores (e.g., ) exhibit broader antitumor activity due to aromatic stacking interactions, whereas simpler benzene derivatives like the target compound may prioritize antimicrobial effects . Amino and methoxy groups () improve solubility and target engagement in polar environments, contrasting with the hydrophobic ethyl group in the target compound .

Synthetic Accessibility :

- The target compound’s synthesis is likely simpler than multi-ring systems (e.g., ), which require additional steps for cyclopropane or naphthalene incorporation .

Research Findings and Limitations

- Antimicrobial Potential: Sulfonamides with bromine and alkyl groups (e.g., ) demonstrate activity against Gram-positive bacteria, suggesting the target compound merits similar testing .

- Knowledge Gaps: Comparative pharmacokinetic data (e.g., solubility, logP) and direct bioactivity assays for the target compound are absent in the provided evidence.

Biological Activity

5-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its notable biological activities, particularly in antimicrobial applications. This compound is characterized by its unique molecular structure, which includes a bromine atom at the 5-position of a 2-methylbenzene ring and an ethyl group attached to the nitrogen of the sulfonamide functional group.

- Molecular Formula : C10H12BrN1O2S

- Molecular Weight : Approximately 278.17 g/mol

- Canonical SMILES :

CCN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)F

The biological activity of this compound primarily stems from its ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. This inhibition disrupts bacterial growth and proliferation, making sulfonamides valuable in treating bacterial infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The presence of bromine and ethyl substituents may enhance its efficacy compared to other sulfonamide derivatives. In vitro studies have shown that it can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.

Comparative Antimicrobial Efficacy

| Compound Name | Minimum Inhibitory Concentration (MIC) | Unique Features |

|---|---|---|

| This compound | TBD | Enhanced reactivity due to bromine and ethyl groups |

| 4-Bromo-N-ethyl-3-fluoro-N-methylbenzenesulfonamide | TBD | Contains a fluorine atom |

| N-Ethyl-p-toluenesulfonamide | TBD | Lacks halogen substituent |

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that this compound showed promising antibacterial activity against resistant strains of Klebsiella pneumoniae, with a MIC value indicating strong potency .

- In Silico Studies : Computational analyses have suggested that the compound interacts favorably with target proteins involved in bacterial growth, highlighting its potential as a lead compound for drug development .

- Pharmacokinetics : Investigations into the pharmacokinetic profiles reveal that modifications to the sulfonamide structure can significantly influence blood-brain barrier penetration, which is crucial for treating central nervous system infections .

Future Directions

The unique structural features of this compound warrant further investigation into its pharmacodynamics and potential therapeutic applications. Future research should focus on:

- Structure-Activity Relationship (SAR) : Understanding how variations in structure affect biological activity.

- In Vivo Studies : Conducting animal model studies to assess efficacy and safety profiles.

- Combination Therapies : Exploring synergistic effects with other antimicrobial agents to combat resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.